molecular formula C10H21NO4 B12681907 (3-(Allyloxy)-2-hydroxypropyl)dimethylammonium acetate CAS No. 93778-76-8

(3-(Allyloxy)-2-hydroxypropyl)dimethylammonium acetate

Katalognummer: B12681907
CAS-Nummer: 93778-76-8
Molekulargewicht: 219.28 g/mol
InChI-Schlüssel: HNSINBOZELYNOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

EINECS 298-211-8, also known as 2,4,6-trinitrotoluene, is a chemical compound that has been widely studied and utilized in various fields. It is a yellow, odorless solid that is primarily known for its explosive properties. This compound has significant historical and industrial importance, particularly in the context of military applications and mining operations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically involves three steps:

    Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.

    Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.

    Trinitration: Finally, dinitrotoluene is nitrated to form 2,4,6-trinitrotoluene.

The reaction conditions for each step involve careful control of temperature and the concentration of the nitrating agents to ensure the desired product is obtained without unwanted side reactions.

Industrial Production Methods

Industrial production of 2,4,6-trinitrotoluene involves large-scale nitration processes with stringent safety measures due to the compound’s explosive nature. The production facilities are designed to handle the compound safely, with specialized equipment to control the reaction conditions and prevent accidental detonations.

Analyse Chemischer Reaktionen

Types of Reactions

2,4,6-trinitrotoluene undergoes several types of chemical reactions, including:

    Reduction: It can be reduced to form various amines.

    Oxidation: It can be oxidized to form different nitro compounds.

    Substitution: It can undergo substitution reactions where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a catalyst, such as palladium on carbon, or chemical reductants like iron and hydrochloric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Reduction: Amines such as 2,4,6-triaminotoluene.

    Oxidation: Various nitro derivatives.

    Substitution: Compounds with different functional groups replacing the nitro groups.

Wissenschaftliche Forschungsanwendungen

2,4,6-trinitrotoluene has several scientific research applications, including:

    Chemistry: It is used as a standard explosive in various chemical studies and experiments.

    Biology: Research on its effects on biological systems, including its toxicity and environmental impact.

    Medicine: Studies on its potential use in medical applications, such as targeted drug delivery systems.

    Industry: Its use in mining and construction for controlled demolitions and excavations.

Wirkmechanismus

The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition process involves the breaking of the nitro groups, leading to the formation of gases such as nitrogen, carbon monoxide, and carbon dioxide. This rapid gas formation results in a high-pressure shock wave, which is the basis of its explosive power.

Vergleich Mit ähnlichen Verbindungen

2,4,6-trinitrotoluene is often compared with other nitroaromatic compounds, such as:

    2,4-dinitrotoluene: Less explosive but still used in various industrial applications.

    Nitroglycerin: More sensitive and powerful explosive, used in dynamite.

    Ammonium nitrate: Commonly used in fertilizers and explosives, less powerful than 2,4,6-trinitrotoluene.

The uniqueness of 2,4,6-trinitrotoluene lies in its balance of stability and explosive power, making it a preferred choice for military and industrial applications.

Eigenschaften

CAS-Nummer

93778-76-8

Molekularformel

C10H21NO4

Molekulargewicht

219.28 g/mol

IUPAC-Name

acetic acid;1-(dimethylamino)-3-prop-2-enoxypropan-2-ol

InChI

InChI=1S/C8H17NO2.C2H4O2/c1-4-5-11-7-8(10)6-9(2)3;1-2(3)4/h4,8,10H,1,5-7H2,2-3H3;1H3,(H,3,4)

InChI-Schlüssel

HNSINBOZELYNOT-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)O.CN(C)CC(COCC=C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.